molecular formula C23H27N3O3 B4849770 N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No. B4849770
M. Wt: 393.5 g/mol
InChI Key: HZXQKIZRSFPNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide, also known as GW9508, is a synthetic compound that acts as an agonist for the G-protein-coupled receptor 40 (GPR40). This receptor is expressed in pancreatic islet cells and plays a role in insulin secretion, making GW9508 a potential therapeutic agent for diabetes.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide acts as an agonist for the GPR40 receptor, which is expressed in pancreatic islet cells. Activation of this receptor leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion. N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has also been shown to activate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which may contribute to its physiological effects.
Biochemical and physiological effects:
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has been shown to increase insulin secretion in vitro and in vivo, making it a potential therapeutic agent for diabetes. It has also been shown to improve glucose tolerance and increase insulin sensitivity in animal models. In addition, N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has been shown to have anti-inflammatory effects and may play a role in the regulation of lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide in lab experiments is its specificity for the GPR40 receptor, which allows for the study of this receptor and its physiological effects in isolation. However, one limitation is that N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide may not accurately represent the effects of endogenous ligands on the receptor, as it is a synthetic compound.

Future Directions

1. Further investigation of the physiological effects of GPR40 activation by N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide, particularly in relation to glucose and lipid metabolism.
2. Development of more potent and selective GPR40 agonists for use as therapeutic agents for diabetes.
3. Investigation of the effects of long-term GPR40 activation on insulin secretion and glucose metabolism.
4. Study of the potential role of GPR40 in other physiological processes, such as inflammation and cardiovascular disease.
5. Investigation of the effects of GPR40 activation on other signaling pathways, such as the ERK pathway.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has been widely used in scientific research to study the GPR40 receptor and its role in insulin secretion. It has been shown to increase insulin secretion in vitro and in vivo, making it a potential therapeutic agent for diabetes. N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has also been used to study the effects of GPR40 activation on other physiological processes, such as glucose metabolism, lipid metabolism, and inflammation.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-pentoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-3-6-15-29-19-11-9-18(10-12-19)26-23(28)22(27)24-14-13-17-16-25-21-8-5-4-7-20(17)21/h4-5,7-12,16,25H,2-3,6,13-15H2,1H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXQKIZRSFPNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.